ethyl 4-[(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate ethyl 4-[(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 862979-35-9
VCID: VC6683689
InChI: InChI=1S/C19H30N6O4/c1-4-6-7-8-25-14(20-16-15(25)17(26)21-18(27)22(16)3)13-23-9-11-24(12-10-23)19(28)29-5-2/h4-13H2,1-3H3,(H,21,26,27)
SMILES: CCCCCN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCN(CC3)C(=O)OCC
Molecular Formula: C19H30N6O4
Molecular Weight: 406.487

ethyl 4-[(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate

CAS No.: 862979-35-9

Cat. No.: VC6683689

Molecular Formula: C19H30N6O4

Molecular Weight: 406.487

* For research use only. Not for human or veterinary use.

ethyl 4-[(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate - 862979-35-9

Specification

CAS No. 862979-35-9
Molecular Formula C19H30N6O4
Molecular Weight 406.487
IUPAC Name ethyl 4-[(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)methyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C19H30N6O4/c1-4-6-7-8-25-14(20-16-15(25)17(26)21-18(27)22(16)3)13-23-9-11-24(12-10-23)19(28)29-5-2/h4-13H2,1-3H3,(H,21,26,27)
Standard InChI Key FTEGQDPHHLIIRG-UHFFFAOYSA-N
SMILES CCCCCN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCN(CC3)C(=O)OCC

Introduction

Synthesis Pathways

The synthesis of ethyl 4-[(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate involves multiple steps:

  • Purine Derivative Preparation:

    • Start with a purine precursor (e.g., xanthine) and introduce a methyl group at the 3-position and a pentyl chain at the 7-position through alkylation reactions.

    • Oxidation or reduction steps may be required to achieve the desired oxidation states at the purine ring.

  • Piperazine Functionalization:

    • React piperazine with ethyl chloroformate to introduce the ethyl carboxylate group at the 1-position.

  • Coupling Reaction:

    • Link the functionalized purine derivative to the piperazine using a methyl linker via reductive amination or alkylation.

  • Purification:

    • Employ column chromatography or recrystallization to isolate the final product.

Potential Applications

Ethyl 4-[(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate has potential applications in drug development due to its structural resemblance to bioactive molecules.

Possible Uses:

  • Pharmacological Activity:

    • The purine core suggests potential activity as an adenosine receptor modulator or phosphodiesterase inhibitor.

    • The piperazine moiety is often found in drugs targeting central nervous system disorders.

  • Antiviral Properties:

    • Purine derivatives are known for their antiviral activity against RNA and DNA viruses.

  • Anticancer Research:

    • Compounds with purine frameworks are being explored for their role in inhibiting cell proliferation pathways.

Biological Studies on Related Compounds:

Study FocusFindings
Antiviral ActivityPurine derivatives exhibit moderate activity against HIV and HSV .
CytotoxicityPiperazine derivatives show selective cytotoxicity against cancer cells .
PharmacokineticsEster groups improve lipophilicity and membrane permeability .

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